molecular formula C21H28Si B14502565 Hexyl(diphenyl)(prop-2-en-1-yl)silane CAS No. 63452-99-3

Hexyl(diphenyl)(prop-2-en-1-yl)silane

Cat. No.: B14502565
CAS No.: 63452-99-3
M. Wt: 308.5 g/mol
InChI Key: LOZILBZJAQYQFH-UHFFFAOYSA-N
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Description

Hexyl(diphenyl)(prop-2-en-1-yl)silane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This compound is notable for its unique structure, which includes a hexyl group, two phenyl groups, and a prop-2-en-1-yl group attached to a silicon atom.

Preparation Methods

The synthesis of Hexyl(diphenyl)(prop-2-en-1-yl)silane typically involves the hydrosilylation reaction, where an alkene reacts with a silane in the presence of a catalyst. One common method involves the reaction of diphenylsilane with hexylprop-2-en-1-yl in the presence of a platinum catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Hexyl(diphenyl)(prop-2-en-1-yl)silane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.

    Reduction: It can be reduced to form simpler silanes or silanols.

    Substitution: The phenyl or hexyl groups can be substituted with other organic groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Hexyl(diphenyl)(prop-2-en-1-yl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Hexyl(diphenyl)(prop-2-en-1-yl)silane exerts its effects is primarily through its ability to form stable bonds with organic and inorganic substrates. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Hexyl(diphenyl)(prop-2-en-1-yl)silane can be compared with other similar organosilicon compounds, such as:

    Diphenylsilane: Lacks the hexyl and prop-2-en-1-yl groups, making it less versatile in certain applications.

    Hexylsilane: Lacks the phenyl groups, which reduces its stability and reactivity in some reactions.

    Prop-2-en-1-ylsilane: Lacks the hexyl and phenyl groups, limiting its use in complex organic syntheses.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of stability, reactivity, and versatility in various chemical and industrial applications .

Properties

CAS No.

63452-99-3

Molecular Formula

C21H28Si

Molecular Weight

308.5 g/mol

IUPAC Name

hexyl-diphenyl-prop-2-enylsilane

InChI

InChI=1S/C21H28Si/c1-3-5-6-13-19-22(18-4-2,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h4,7-12,14-17H,2-3,5-6,13,18-19H2,1H3

InChI Key

LOZILBZJAQYQFH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[Si](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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